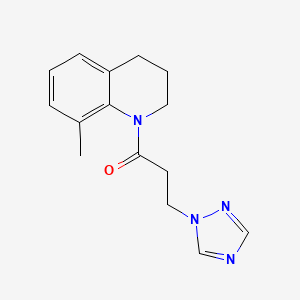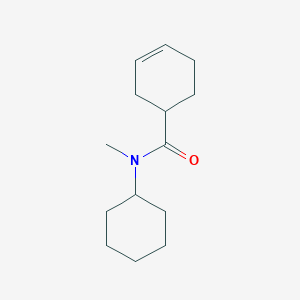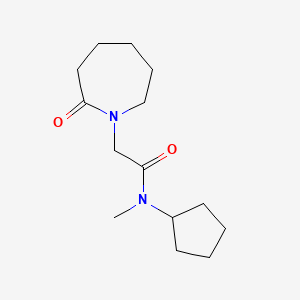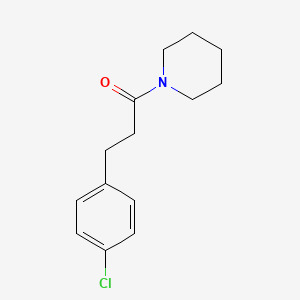
N-cyclopentyl-4-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-fluoro-N-methylbenzamide, also known as CPP-115, is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the degradation of the neurotransmitter GABA in the brain. By inhibiting GABA aminotransferase, CPP-115 can increase the levels of GABA in the brain, which can have a variety of effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-fluoro-N-methylbenzamide involves the inhibition of GABA aminotransferase, which results in an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of many different functions in the brain, including anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
N-cyclopentyl-4-fluoro-N-methylbenzamide has a variety of biochemical and physiological effects on the brain. By increasing GABA levels, it can reduce anxiety and improve sleep. It can also reduce seizure activity in individuals with epilepsy. N-cyclopentyl-4-fluoro-N-methylbenzamide has also been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine, which may make it a potential treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-4-fluoro-N-methylbenzamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are many potential future directions for research on N-cyclopentyl-4-fluoro-N-methylbenzamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Another area of interest is its potential as a treatment for epilepsy, as it has been shown to reduce seizure activity in animal models. Additionally, further research is needed to fully understand the effects of N-cyclopentyl-4-fluoro-N-methylbenzamide on the brain and its potential as a treatment for other neurological and psychiatric disorders.
Synthesis Methods
N-cyclopentyl-4-fluoro-N-methylbenzamide can be synthesized using a variety of methods, including the reaction of cyclopentylamine with 4-fluorobenzoyl chloride, followed by reaction with methylamine. This results in the formation of N-cyclopentyl-4-fluoro-N-methylbenzamide, which can be purified using standard techniques.
Scientific Research Applications
N-cyclopentyl-4-fluoro-N-methylbenzamide has been the subject of extensive scientific research due to its potential as a treatment for a variety of neurological and psychiatric disorders. Studies have shown that increasing GABA levels in the brain can have a variety of effects, including reducing anxiety, improving sleep, and reducing seizures in individuals with epilepsy. N-cyclopentyl-4-fluoro-N-methylbenzamide has also been shown to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs such as cocaine and methamphetamine.
properties
IUPAC Name |
N-cyclopentyl-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(12-4-2-3-5-12)13(16)10-6-8-11(14)9-7-10/h6-9,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATRCIVISQJSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)


![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)


![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)

![N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7507251.png)


![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7507278.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7507281.png)